molecular formula C39H34N2O5 B13587185 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid

Cat. No.: B13587185
M. Wt: 610.7 g/mol
InChI Key: QRJMDUXGLSPXFW-KXQOOQHDSA-N
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Description

The compound (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid is a complex organic molecule with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a triphenylmethyl (Trt) group, making it a valuable intermediate in peptide synthesis and other organic synthesis processes.

Properties

Molecular Formula

C39H34N2O5

Molecular Weight

610.7 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-oxo-4-(tritylamino)butanoic acid

InChI

InChI=1S/C39H34N2O5/c1-38(36(43)44,41-37(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)25-35(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,40,42)(H,41,45)(H,43,44)/t38-/m1/s1

InChI Key

QRJMDUXGLSPXFW-KXQOOQHDSA-N

Isomeric SMILES

C[C@@](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

CC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the propanoic acid backbone:

    Introduction of the Trt group: The triphenylmethyl group is introduced to protect the carboxyl group, ensuring selective reactions at other sites.

    Deprotection and purification: The final compound is obtained by removing the protecting groups under specific conditions, followed by purification using techniques like chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc and Trt groups play crucial roles in protecting functional groups during synthesis, allowing for selective reactions. The compound’s structure enables it to participate in various biochemical processes, such as enzyme inhibition or receptor binding, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid: Lacks the Trt group, making it less versatile in certain synthetic applications.

    (2R)-2-({[(tert-butoxycarbonyl]amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid: Uses a different protecting group (Boc) instead of Fmoc, which affects its reactivity and stability.

Uniqueness

The combination of Fmoc and Trt groups in (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid provides unique advantages in synthetic chemistry, such as enhanced selectivity and protection of functional groups. This makes it a valuable compound for complex organic synthesis and research applications.

Biological Activity

The compound (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid, also known by its CAS number 2679951-28-9, is a complex organic molecule with significant implications in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C39H34N2O5, with a molecular weight of 610.6977 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a triphenylmethyl carbamoyl moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC39H34N2O5
Molecular Weight610.6977 g/mol
CAS Number2679951-28-9
SMILESO=C(NC@(CC(=O)NC(c1ccccc1)(c1ccccc1)c1ccccc1)C)OCC1c2ccccc2c2c1cccc2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorenyl group enhances lipophilicity, facilitating binding to hydrophobic pockets in proteins. The triphenylmethyl group contributes to the stability and specificity of these interactions.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in various metabolic pathways. For instance, it has shown promising results against the InhA enzyme in Mycobacterium tuberculosis, which is critical for fatty acid biosynthesis .
  • Receptor Binding : It interacts with various receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and π-π stacking.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties, particularly against resistant strains of bacteria.
  • Neuroprotective Effects : Analogues have been investigated for their potential neuroprotective effects, showing promise in models of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the fluorenyl or triphenylmethyl moieties can significantly enhance or inhibit biological activity. For example, the introduction of different substituents on the phenyl rings has been shown to alter binding affinities and selectivity towards specific targets .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique efficacy of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid:

CompoundBiological Activity
(2R)-2-({[(9H-fluoren-9-yl)methoxy]...Antimicrobial, neuroprotective
(S)-1-(((9H-Fluoren-9-yl)methoxy)...Anti-inflammatory, enzyme inhibition
N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)...Enzyme inhibition, receptor binding

Q & A

Basic: What are the roles of the Fmoc and trityl groups in this compound’s structure?

Answer:
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino group during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-sensitive groups . The trityl (triphenylmethyl) group protects the carbamoyl moiety, offering steric hindrance to prevent undesired side reactions during coupling. Its bulkiness enhances selectivity in multi-step syntheses .

Methodological Insight:

  • Use Fmoc deprotection protocols with piperidine/DMF (2 × 5 min treatments) .
  • Trityl groups require mild acidic conditions (e.g., 1% TFA in DCM) for removal, preserving other acid-labile functionalities .

Basic: What are standard synthetic routes for this compound?

Answer:
Synthesis typically involves:

Amino Group Protection : Introduce Fmoc via reaction with Fmoc-Cl in a biphasic system (e.g., DCM/water) at pH 8.5–9.5 .

Carbamoyl Protection : Trityl chloride reacts with the carbamoyl group in anhydrous DMF at 0–25°C .

Coupling : Use HBTU/HOBt or DIC/oxyma for amide bond formation, ensuring minimal racemization .

Key Parameters:

StepReagents/ConditionsSolventReference
Fmoc ProtectionFmoc-Cl, NaHCO₃DCM/H₂O
Trityl ProtectionTrityl-Cl, DIEADMF
CouplingHBTU, HOBt, DIEADMF/DCM

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Temperature : Maintain 0–25°C during tritylation to minimize side reactions (e.g., hydrolysis) .
  • pH : For Fmoc deprotection, pH 8.5–9.5 ensures efficient removal without β-elimination .
  • Solvent Choice : DMF enhances solubility of intermediates, while DCM reduces racemization during coupling .

Data-Driven Optimization:

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature0–25°CPrevents decomposition
pH (Fmoc)8.5–9.5Minimizes side products
Solvent (Coupling)DMF:DCM (1:1)Balances solubility/reaction rate

Advanced: How do stereochemical considerations impact synthesis and biological activity?

Answer:
The (2R) configuration is critical for biological activity, as incorrect stereochemistry can reduce target binding affinity. Racemization risks arise during coupling; additives like HOBt or oxyma suppress this . For example, analogs with (S) -configured carbamoyl groups showed 50% lower enzyme inhibition in kinase assays .

Methodology:

  • Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) .
  • Use low-temperature (–20°C) coupling to preserve stereochemistry .

Advanced: What analytical techniques resolve contradictions in structural data?

Answer:

  • 1H NMR : Confirm stereochemistry via coupling constants (e.g., J = 8–10 Hz for trans amide bonds) .
  • HPLC : Use C18 columns with 0.1% TFA gradient to assess purity (>99%) and detect diastereomers .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ = 587.2) .

Example Workflow:

Purity Analysis : HPLC (220 nm, 0.1% TFA in ACN/H₂O) .

Structural Confirmation : 1H NMR (δ 7.2–7.8 ppm for aromatic protons) .

Advanced: How to address discrepancies in synthetic yield across batches?

Answer:

  • Root Cause Analysis :
    • Impurity Profiling : Compare HPLC traces to identify byproducts (e.g., truncated sequences) .
    • Moisture Sensitivity : Trityl group stability requires anhydrous conditions; use molecular sieves in DMF .
  • Mitigation :
    • Pre-activate resins with DIC/oxyma to improve coupling efficiency .
    • Conduct kinetic studies to optimize reaction time (typically 4–12 hours) .

Advanced: How does this compound compare to analogs in structure-activity relationships (SAR)?

Answer:
Replacing the trityl group with 4-methoxynaphthyl () reduces steric hindrance, increasing enzymatic cleavage rates by 30% . Conversely, fluorophenyl analogs exhibit enhanced metabolic stability due to electronegativity .

SAR Table:

Analog ModificationBiological ImpactReference
Trityl → 4-MethoxynaphthylFaster enzymatic cleavage
Trityl → 4-FluorophenylImproved metabolic stability
Methyl → tert-ButylReduced solubility, higher crystallinity

Basic: What purification methods are effective for this compound?

Answer:

  • Column Chromatography : Use silica gel with EtOAc/hexane (3:7) to separate unreacted Fmoc precursors .
  • Precipitation : Add cold ether to crude DMF solutions to isolate the product .

Key Metrics:

  • Purity post-purification: >99% (HPLC) .
  • Recovery yield: 70–85% .

Advanced: How to ensure compound stability during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder at –20°C to prevent hydrolysis .
  • Desiccants : Include silica gel in storage vials to avoid moisture-induced trityl group cleavage .

Stability Data:

Storage ConditionDegradation Over 6 MonthsReference
–20°C (lyophilized)<2%
4°C (solution)15–20%

Basic: What are major side reactions during synthesis?

Answer:

  • Racemization : Occurs during coupling; mitigated by HOBt additives and low temperatures .
  • Trityl Hydrolysis : Acidic impurities in solvents accelerate cleavage; use freshly distilled DCM .

Mitigation Table:

Side ReactionPrevention StrategyReference
RacemizationAdd HOBt, maintain –20°C
Trityl HydrolysisUse anhydrous solvents, molecular sieves

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